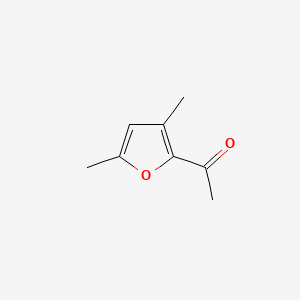

2-Acetyl-3,5-dimethylfuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-dimethylfuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWQZVDNBPEROH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177485 |

Source

|

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid to solid; Sweet balsamic aroma |

Source

|

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 198.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) |

Source

|

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.047 |

Source

|

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1496/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

22940-86-9 |

Source

|

| Record name | 1-(3,5-Dimethyl-2-furanyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22940-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022940869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(3,5-dimethyl-2-furanyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-3,5-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MFL8Z7ZBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17.00 to 18.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Acetyl-3,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: 2-Acetyl-3,5-dimethylfuran

Identity, Synthesis, and Structural Characterization

Executive Summary

2-Acetyl-3,5-dimethylfuran (CAS: 22940-86-9) is a substituted furan derivative predominantly utilized in the flavor and fragrance industry for its sweet, balsamic, and nutty organoleptic profile.[1] In medicinal chemistry, it serves as a functionalized heterocyclic scaffold for the synthesis of bioactive chalcones and furyl-substituted heterocycles.[2]

This guide addresses the precise IUPAC nomenclature, differentiating it from its regioisomers (specifically the IFRA-prohibited 3-acetyl-2,5-dimethylfuran), and details a validated synthetic pathway via the Friedel-Crafts acylation of 2,4-dimethylfuran.

Nomenclature & Structural Identity

The precise identification of this molecule relies on understanding furan numbering priorities.[2] While "2-Acetyl-3,5-dimethylfuran" is the accepted common name, the systematic IUPAC name provides the definitive structural description.

2.1 IUPAC Derivation[2]

-

Principal Functional Group: Ketone (Suffix: -one).[2] The carbon chain containing the ketone is treated as the parent structure if the ring is viewed as a substituent, or the ketone is a suffix to the ring.[2]

-

Systematic Name: 1-(3,5-Dimethylfuran-2-yl)ethan-1-one [1]

-

Breakdown:

2.2 Isomeric Distinction (Critical Safety Note)

Researchers must distinguish this compound from its isomer, 3-Acetyl-2,5-dimethylfuran (CAS: 10599-70-9).[2]

-

Target: 2-Acetyl-3,5-dimethylfuran (FEMA 4071) – Generally recognized as safe (GRAS) for specific flavor uses.[2]

-

Isomer: 3-Acetyl-2,5-dimethylfuran – Prohibited by IFRA (International Fragrance Association) due to potential genotoxicity.[2][3]

Table 1: Physicochemical Profile

| Property | Data | Source |

| IUPAC Name | 1-(3,5-Dimethylfuran-2-yl)ethan-1-one | PubChem [1] |

| CAS Number | 22940-86-9 | PubChem [1] |

| Molecular Formula | ||

| Molecular Weight | 138.16 g/mol | |

| Boiling Point | 195–198 °C (at 760 mmHg) | NIH/PubChem [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Balsamic, sweet, nutty, caramel-like | FEMA [1] |

Synthetic Pathway: Regioselective Acylation

The most robust synthesis involves the Friedel-Crafts acylation of 2,4-dimethylfuran . This route exploits the high electron density at the

3.1 Mechanistic Logic

-

Starting Material: 2,4-Dimethylfuran.[2]

-

Reactivity: Furan rings are electron-rich.[2] The

-positions (2 and 5) are most reactive toward electrophiles.[2] Position 2 is occupied by a methyl group; Position 5 is open.[2] -

Electrophilic Attack: The acylium ion (

) attacks C5.[2] -

Renumbering: Upon acylation, the C5 carbon becomes the principal position (C2) for nomenclature purposes.[2]

Experimental Protocol

Objective: Synthesis of 2-Acetyl-3,5-dimethylfuran via acylation of 2,4-dimethylfuran. Scale: 50 mmol (Pilot Scale).

4.1 Reagents & Equipment[2]

-

2,4-Dimethylfuran (4.8 g, 50 mmol)

-

Acetic Anhydride (5.6 g, 55 mmol)[2]

-

Phosphoric Acid (85%) or Zinc Chloride (anhydrous) - Catalyst[2]

-

Dichloromethane (DCM) - Solvent[2]

-

Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel,

atmosphere.[2]

4.2 Step-by-Step Methodology

-

Setup: Flame-dry the glassware and purge with nitrogen.[2] Dissolve 2,4-dimethylfuran (50 mmol) in dry DCM (50 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add the catalyst (e.g., 0.5 mL 85%

or 10 mol% -

Acylation: Add Acetic Anhydride (55 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[2]

-

Quench: Pour the reaction mixture into ice-cold saturated

solution to neutralize the acid. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine.[2] -

Purification: Dry over anhydrous

, filter, and concentrate. Purify the residue via vacuum distillation (approx. 85–90°C at 10–12 mmHg) or silica gel column chromatography.[2]

Spectroscopic Characterization

Verification of the product requires analysis of the proton NMR signals, specifically the singlet at the C4 position and the distinct methyl environments.[2]

Table 2: Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| H-4 | 5.95 – 6.05 | Singlet (s) | 1H | Ring Proton (C4) |

| Acetyl-CH3 | 2.40 – 2.45 | Singlet (s) | 3H | Ketone Methyl |

| C5-CH3 | 2.38 – 2.42 | Singlet (s) | 3H | Ring Methyl (adj. to O) |

| C3-CH3 | 2.25 – 2.35 | Singlet (s) | 3H | Ring Methyl (adj. to Carbonyl) |

Note: The C4 proton appears as a singlet because the adjacent positions (3 and 5) are fully substituted, eliminating vicinal coupling.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 579675, 2-Acetyl-3,5-dimethylfuran.[2] Retrieved from [Link][2]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: 4071.[1][2] (Access via verified industry databases).[2]

-

IFRA (International Fragrance Association). IFRA Standards Library: 3-Acetyl-2,5-dimethylfuran (Prohibited Isomer).[2] Retrieved from [Link][2]

Sources

Navigating the Furan Scaffold: Toxicological Profiling and Structural Mitigation Strategies

Executive Summary: The Furan Paradox

In medicinal chemistry, the furan ring is a "privileged scaffold"—a compact, aromatic, electron-rich moiety capable of potent hydrogen bonding and pi-stacking interactions. It serves as a bioisostere for phenyl rings, reducing lipophilicity (LogP) and improving solubility. However, this utility comes at a steep toxicological cost. Furan derivatives are frequent "structural alerts" in drug discovery, often flagged for hepatotoxicity, carcinogenicity, and genotoxicity.

This guide provides a technical deep-dive into the mechanism of these toxicities and offers a self-validating framework for assessing and mitigating risks during lead optimization.

Part 1: Mechanisms of Bioactivation

The toxicity of furan derivatives is rarely intrinsic to the parent molecule. Instead, it is a consequence of metabolic bioactivation. Understanding the specific pathway is critical for designing safer analogs.

Oxidative Ring Opening (The Primary Furan Pathway)

For unsubstituted furans or those with oxidizable alkyl groups, the primary driver of toxicity is Cytochrome P450 2E1 (CYP2E1).

-

Mechanism: CYP2E1 oxidizes the furan ring to form an unstable epoxide or radical intermediate, which rapidly undergoes ring-opening to form cis-2-butene-1,4-dial (BDA) .[1]

-

The Toxicant: BDA is a highly reactive

-unsaturated dialdehyde.[1] It acts as a potent electrophile, cross-linking proteins (via lysine and cysteine residues) and DNA. -

Consequence: This covalent binding leads to cytotoxicity, compensatory cell proliferation, and eventually cholangiocarcinoma or hepatocellular carcinoma.

Reductive Bioactivation (The Nitrofuran Pathway)

Nitrofurans (e.g., Nitrofurantoin) follow a divergent pathway.

-

Mechanism: Nitroreductases reduce the nitro group to a nitro-anion radical.[2][3]

-

The Toxicant: This radical undergoes redox cycling, transferring an electron to oxygen to form superoxide anions (

), regenerating the parent drug. -

Consequence: Massive oxidative stress (ROS), lipid peroxidation, and DNA strand breaks.

Conjugative Bioactivation (The 5-HMF Pathway)

5-Hydroxymethylfurfural (5-HMF) utilizes a Phase II metabolic route.

-

Mechanism: Sulfotransferases (SULTs) sulfonate the hydroxyl group.

-

The Toxicant: 5-Sulfoxymethylfurfural (SMF) .[4][5] The sulfate group is a good leaving group, creating a reactive carbocation that alkylates DNA.

Visualization: Comparative Bioactivation Pathways

Figure 1: Divergent metabolic pathways converting inert furan scaffolds into reactive electrophiles.

Part 2: Experimental Profiling (The "How")

To de-risk a furan-containing lead, you must empirically determine if it generates reactive metabolites. The industry gold standard is the Glutathione (GSH) Trapping Assay .

Protocol: Reactive Metabolite Trapping via LC-MS/MS

This protocol detects short-lived electrophiles by trapping them with GSH, forming stable adducts detectable by mass spectrometry.

Step 1: Incubation System

-

Test Compound: 10 µM final concentration.

-

Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein) or S9 fraction (if cytosolic enzymes like SULTs are suspected).

-

Trapping Agent: Glutathione (GSH) at 5 mM.

-

Advanced Tip: Use a 1:1 mixture of non-labeled GSH and stable isotope-labeled GSH (

-GSH, +3 Da). This creates a distinct "twin ion" doublet in the MS spectrum, eliminating false positives from matrix background.

-

-

Cofactor: NADPH regenerating system (for P450s) or PAPS (for SULTs).

-

Time: Incubate at 37°C for 60 minutes.

Step 2: Termination & Extraction

-

Quench reaction with ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.

Step 3: LC-MS/MS Detection

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

-

Scan Mode:

-

Neutral Loss Scan (NL): Monitor for the loss of 129 Da (pyroglutamic acid moiety of GSH).[6] This is the hallmark of a GSH adduct.

-

Precursor Ion Scan: Scan for precursors of m/z 272 (protonated

-glutamyl-dehydroalanyl-glycine).

-

-

Data Analysis: Look for peaks present in the Test + NADPH samples but absent in Test - NADPH controls.

Visualization: The Screening Workflow

Figure 2: Step-by-step workflow for the Glutathione Trapping Assay using Isotope Labeling.

Part 3: Risk Assessment & Mitigation Strategies

Interpreting the Data[2][9][10][11][12][13][14]

-

High Risk: Abundant GSH adducts (>1% of parent turnover) suggest significant formation of reactive metabolites (BDA-like).

-

Structure-Activity Relationship (SAR):

-

Electron Richness: Electron-donating groups (alkyls) on the furan ring generally increase oxidation potential and BDA formation.

-

Electron Withdrawal: Strong electron-withdrawing groups (EWG) like esters or nitriles can stabilize the ring against oxidation, but may introduce Michael acceptor liability.

-

Mitigation Strategies (Medicinal Chemistry)

If your lead compound shows furan-mediated toxicity, apply these structural modifications:

| Strategy | Mechanism | Implementation |

| 1. Metabolic Blocking | Prevent CYP2E1 attack at the | Substitute the |

| 2. Steric Shielding | Hinder the approach of the CYP heme iron. | Introduce bulky groups (e.g., t-butyl, cyclopropyl) adjacent to the furan ring. |

| 3. Scaffold Hopping | Remove the liability entirely while maintaining geometry. | Replace Furan with Thiophene (Sulfur analog, less prone to ring opening but can form sulfoxides) or Oxazole (more stable). |

| 4. Electronic Deactivation | Reduce the HOMO energy of the aromatic ring. | Add an Electron Withdrawing Group (EWG) such as |

Case Study: Furosemide

Furosemide contains a furan ring but is a widely used diuretic. Why?

-

Reason: The furan is attached to a methyl group which is susceptible to metabolism, but the clinical dose and rapid clearance prevent accumulation of toxic intermediates in most patients. However, at high doses in animal models, hepatic necrosis is observed, confirming the latent liability of the scaffold.

References

-

National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice.[7] NTP TR 402. [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

-

International Agency for Research on Cancer (IARC). (2019). Furan.[8][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 119. [Link]

-

Chen, L. J., & Hecht, S. S. (2005). Metabolic Activation of Furan by CYP2E1.[13] Chemical Research in Toxicology, 18(1), 1-15. [Link]

-

FDA Guidance for Industry. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

Sources

- 1. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. acs.org [acs.org]

- 9. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Adverse outcome pathway exploration of furan-induced liver fibrosis in rats: Genotoxicity pathway or oxidative stress pathway through CYP2E1 activation? - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetyl-3,5-dimethylfuran as a flavoring agent in food industry

An In-depth Technical Guide to 2-Acetyl-3,5-dimethylfuran as a Flavoring Agent

Abstract: This technical guide provides a comprehensive overview of 2-acetyl-3,5-dimethylfuran, a significant flavoring agent utilized in the food industry. The document is intended for an audience of researchers, food scientists, and regulatory professionals, offering in-depth information on its chemical properties, formation pathways, industrial applications, and the critical safety and analytical considerations associated with its use. We will delve into its distinct flavor profile, synthesis via the Maillard reaction, and its regulatory status, including evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Furthermore, this guide presents a detailed, field-proven analytical methodology for the quality control and quantification of 2-acetyl-3,5-dimethylfuran in food matrices, underscoring the importance of rigorous scientific validation in the flavor industry.

Chemical Identity and Physicochemical Properties

2-Acetyl-3,5-dimethylfuran is an aromatic ketone and a member of the furan chemical class, which is characterized by a five-membered aromatic ring containing one oxygen atom.[1] Its specific structure, with acetyl and methyl substitutions, dictates its unique sensory properties and chemical reactivity.

Key Identifiers:

-

IUPAC Name: 1-(3,5-dimethylfuran-2-yl)ethanone[1]

-

CAS Number: 22940-86-9[1]

-

Molecular Formula: C₈H₁₀O₂[1]

-

Molecular Weight: 138.16 g/mol [1]

Caption: Chemical structure of 2-Acetyl-3,5-dimethylfuran.

The physicochemical properties of a flavoring agent are critical as they influence its stability, volatility, and solubility in food systems.

Table 1: Physicochemical Properties of 2-Acetyl-3,5-dimethylfuran

| Property | Value | Source |

| Physical Description | Colorless liquid to solid with a sweet, balsamic aroma | [1] |

| Boiling Point | 195.00 to 198.00 °C @ 760.00 mm Hg | [1][3] |

| Melting Point | 17.00 to 18.00 °C @ 760.00 mm Hg | [1] |

| Density | 1.041 - 1.047 g/cm³ | [1] |

| Refractive Index | 1.494 - 1.500 @ 20.00 °C | [1][3] |

| Vapor Pressure | 0.199 mm/Hg @ 25.00 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol | [1] |

Flavor Profile and Formation

Organoleptic Properties

2-Acetyl-3,5-dimethylfuran is valued for its complex and pleasant aroma, described as sweet and balsamic .[1] This profile makes it a versatile ingredient for building sweet, spicy, and savory flavor compositions. Its FEMA flavor profile is categorized as "Spice".[1]

Formation Pathways: The Maillard Reaction

In food systems, 2-acetyl-3,5-dimethylfuran is primarily formed during thermal processing through the Maillard reaction and caramelization. The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of cooked foods like baked goods, roasted coffee, and grilled meats.

The formation of furans and their derivatives is a well-established outcome of these reactions.[4] The pathway generally involves the degradation of sugars, which can then cyclize to form the furan ring. The presence of amino acids can influence the specific derivatives formed.[5] For instance, studies on the formation of the related compound 2-acetylfuran show it can be formed from the cyclization of an intact glucose skeleton or by the recombination of glucose fragments, a process that can be influenced by the type of amino acid present.[5]

Caption: Simplified pathway of furan formation via the Maillard reaction.

Application in the Food Industry

As a legally recognized flavoring agent in many regions, 2-acetyl-3,5-dimethylfuran is used to impart or modify flavors in a wide variety of processed foods. Its sweet, spicy, and balsamic notes are particularly effective in complex flavor systems.

The causality for its selection in specific applications lies in its ability to enhance and round out existing flavor profiles. For example, in baked goods, it can contribute to the "freshly baked" aroma that is often lost during processing and storage. In savory applications like gravies, it can add a subtle sweetness and depth that balances saltier notes.

Table 2: Approved Usage Levels of 2-Acetyl-3,5-dimethylfuran in Food Categories

| Food Category | Average Usual PPM (mg/kg) | Average Maximum PPM (mg/kg) |

| Baked Goods | 10.0 | 50.0 |

| Breakfast Cereal | 5.0 | 25.0 |

| Cheese | 7.0 | 35.0 |

| Condiments / Relishes | 5.0 | 25.0 |

| Confectionery / Frostings | 10.0 | 50.0 |

| Fats / Oils | 5.0 | 25.0 |

| Fish Products | 2.0 | 10.0 |

| Frozen Dairy | 7.0 | 35.0 |

| Fruit Ices | 10.0 | 50.0 |

| Gravies | 5.0 | 25.0 |

| Meat Products | 20.0 | 100.0 |

| Milk Products | 7.0 | 35.0 |

| Processed Fruits | 3.0 | - |

| Processed Vegetables | 7.0 | 35.0 |

| Snack Foods | 10.0 | 50.0 |

| Soups | 5.0 | 25.0 |

| (Source: Data compiled from The Good Scents Company)[6] |

Safety and Regulatory Landscape

The safety evaluation of any food additive is paramount. For flavoring agents, this is a rigorous, data-driven process conducted by international regulatory bodies.

JECFA Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-acetyl-3,5-dimethylfuran in 2018. The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent" .[1]

-

The influence of furan ring substitutions on metabolism.

-

The potential for covalent binding to macromolecules (like DNA and proteins).

-

The mechanism of furan ring opening and the reactivity of the resulting metabolites.[1]

Mechanistic Basis for Toxicological Scrutiny

The cautionary stance from JECFA is rooted in the broader toxicology of furan and related compounds. It is known that furan itself can be metabolized by cytochrome P450 enzymes to a reactive and toxic metabolite.[7] More specifically, studies on 2-methylfuran show it undergoes metabolic activation to form 3-acetylacrolein, a highly reactive compound that can form adducts with cellular components.[8][9] This metabolic pathway is a plausible reason for the toxicological concerns surrounding substituted furans, as it provides a clear mechanism for potential genotoxicity.[7]

It is crucial to differentiate 2-acetyl-3,5-dimethylfuran from its isomer, 3-acetyl-2,5-dimethylfuran (CAS 10599-70-9) . The latter has been prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to concerns over genotoxicity.[10] This highlights the principle that small changes in molecular structure can lead to significant differences in toxicological profiles, reinforcing the need for substance-specific data as requested by JECFA.

Analytical Methodology for Quality Control

To ensure product safety and consistent quality, it is essential to have a robust and validated method for quantifying 2-acetyl-3,5-dimethylfuran in complex food matrices. Given its volatility, the industry-standard technique is Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS).

The choice of this methodology is causal: static headspace is an automated and clean sample introduction technique that efficiently partitions volatile analytes like furans from the non-volatile food matrix, preventing contamination of the analytical system. Gas chromatography provides the high-resolution separation needed to isolate the target analyte from other volatile compounds. Finally, mass spectrometry offers definitive identification based on the molecule's unique mass spectrum and sensitive quantification.

Standard Operating Protocol: SHS-GC-MS Analysis

This protocol is adapted from established FDA methodologies for furan analysis and best practices for volatile compound quantification.[11]

1. Sample Preparation: 1.1. Weigh 5.0 ± 0.1 g of a homogenized solid or semi-solid food sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL. 1.2. Add 5.0 mL of a saturated Sodium Chloride (NaCl) solution. Rationale: Salting out increases the volatility of the analyte, driving it into the headspace for improved sensitivity. 1.3. Add 100 µL of an internal standard solution (e.g., d4-Furan in methanol). Rationale: An isotopically labeled internal standard corrects for variations in sample matrix and instrument response, ensuring accuracy. 1.4. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum. 1.5. Vortex the vial for 30 seconds to ensure thorough mixing.

2. SHS-GC-MS Parameters: 2.1. Headspace Autosampler:

- Oven Temperature: 60°C. Rationale: This temperature provides sufficient volatilization without inducing thermal degradation or artifact formation in the sample.[11]

- Incubation Time: 20 minutes.

- Syringe Temperature: 70°C.

- Injection Volume: 1.0 mL of headspace gas. 2.2. Gas Chromatograph (GC):

- Inlet: Splitless mode, 200°C.

- Column: DB-624 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).

- Oven Program: 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 2 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min. 2.3. Mass Spectrometer (MS):

- Mode: Electron Ionization (EI) at 70 eV.

- Acquisition: Selected Ion Monitoring (SIM).

- Quantifier Ion for 2-acetyl-3,5-dimethylfuran: m/z 138.

- Qualifier Ions: m/z 95, m/z 123.

- Internal Standard Ion: (e.g., m/z 72 for d4-Furan).

3. Calibration and Quantification: 3.1. Prepare a matrix-matched calibration curve by spiking a blank food matrix with known concentrations of 2-acetyl-3,5-dimethylfuran. 3.2. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for the analysis of 2-acetyl-3,5-dimethylfuran in food.

Conclusion and Future Perspectives

2-Acetyl-3,5-dimethylfuran is a valuable and effective flavoring agent with a sweet, balsamic, and spicy profile that enhances a wide range of food products. Its formation is intrinsically linked to the desirable Maillard reaction in thermally processed foods. While it has been deemed safe for consumption at current intake levels by JECFA, the committee's call for further toxicological and metabolic research must be heeded by the scientific community. Understanding the metabolic fate of this and other furan derivatives is essential for refining safety assessments and ensuring consumer confidence. Future research should focus on the specific metabolic pathways and potential for bioactivity, providing the data needed to fully resolve the toxicological questions raised by regulatory bodies.

References

- New process for preparing 2-acetylfuran from furan. Eureka | Patsnap.

- 2-acetyl-3,5-dimethyl furan (Cas 22940-86-9). Parchem.

- Buy 3-Acetyl-2,5-dimethylfuran | 10599-70-9. Smolecule.

- 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527. PubChem.

- Showing Compound 2-Acetyl-5-methylfuran (FDB013878). FooDB.

- Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate.

- Risks for public health related to the presence of furan and methylfurans in food. PMC - NIH.

- 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Perfumer & Flavorist.

- 3-Acetyl-2,5-dimethylfuran | CAS#10599-70-9 | flavouring agent. MedKoo Biosciences.

- Amendment 51 STAND 3-Acetyl-2,5-dimethylfuran. Cloudfront.net.

- 3-acetyl-2,5-dimethyl furan, 10599-70-9. The Good Scents Company.

- 2-acetyl-3,5-dimethyl furan, 22940-86-9. The Good Scents Company.

- 2-Acetyl-3,5-dimethylfuran | C8H10O2 | CID 579675. PubChem.

- 3-Acetyl-2,5-dimethylfuran 98 10599-70-9. Sigma-Aldrich.

- Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology - ACS Publications.

- Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry - ACS Publications.

- 2-ACETYL-3,5-DIMETHYLFURAN. FEMA - Flavor and Extract Manufacturers Association.

- 3-ACETYL-2,5-DIMETHYLFURAN. precisionFDA.

- Determination of Furan in Foods. FDA.

- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.

- Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food.

Sources

- 1. 2-Acetyl-3,5-dimethylfuran | C8H10O2 | CID 579675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. femaflavor.org [femaflavor.org]

- 3. parchem.com [parchem.com]

- 4. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-acetyl-3,5-dimethyl furan, 22940-86-9 [thegoodscentscompany.com]

- 7. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 11. fda.gov [fda.gov]

Technical Assessment: Genotoxic Potential and Metabolic Fate of 2-Acetyl-3,5-dimethylfuran

CAS: 22761-26-8 | FEMA: 4071 | JECFA: 1505

Executive Summary

This technical guide provides a high-level toxicological assessment of 2-Acetyl-3,5-dimethylfuran (ADMF) , a flavoring agent widely used for its roasted, nutty, and caramelic notes. While ADMF is structurally related to furan—a known IARC Group 2B carcinogen—its specific toxicological profile is nuanced by alkyl and acyl substitution.

Current Regulatory Status: The safety of furan-substituted flavorings remains a point of contention. In 2018, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that the safety procedure could not be applied to this group (including ADMF) due to "unresolved toxicological concerns" regarding genotoxicity and the lack of data on metabolic ring opening. Conversely, recent EFSA panels have cleared specific related compounds (e.g., 2-acetylfuran) at current intake levels, yet the potential for ADMF to undergo bioactivation to reactive dicarbonyls necessitates a rigorous, tiered safety assessment.

This guide outlines the mechanistic basis for potential genotoxicity (the "Furan Problem"), reviews surrogate data from structural isomers, and defines a self-validating experimental framework for definitive safety verification.

Part 1: Structural Alerts & Metabolic Activation (The Mechanism)

The core genotoxic concern for ADMF lies in the furan ring's susceptibility to oxidative metabolism. Unsubstituted furan is bioactivated by Cytochrome P450 2E1 (CYP2E1) to cis-2-butene-1,4-dial, a reactive dicarbonyl that crosslinks DNA.

The "Isomer Hazard" Warning

Research on the structural isomer 3-acetyl-2,5-dimethylfuran has demonstrated clear genotoxicity and hepatocarcinogenicity in gpt delta rats, characterized by specific DNA adduct formation and gpt mutant frequency increases.[1] This provides a critical "read-across" alert for ADMF: substitution does not guarantee safety.

Metabolic Pathway Hypothesis

For ADMF, the metabolic activation is predicted to follow a similar "ring-opening" cascade. The presence of the electron-withdrawing acetyl group and electron-donating methyl groups creates a unique electronic environment, but the furan double bond remains a target for epoxidation.

Figure 1: Predicted Metabolic Activation Pathway of ADMF This diagram illustrates the critical transition from the parent compound to the DNA-reactive dicarbonyl intermediate.

Caption: Predicted bioactivation pathway. CYP2E1 oxidation leads to ring scission, generating reactive dicarbonyls capable of alkylating DNA bases.

Part 2: Review of Toxicological Data

The following table synthesizes data for ADMF and its closest structural analogs. Note the divergence between bacterial (Ames) and mammalian results, a common feature of furan toxicity due to specific enzyme requirements (CYP2E1/SULTs).

| Compound | Assay Type | Result | Key Insight |

| 2-Acetyl-3,5-dimethylfuran | In Silico (QSAR) | Alert | Structural alert for genotoxicity (furan ring + alpha-beta unsaturated ketone potential). |

| 3-Acetyl-2,5-dimethylfuran | In Vivo (Rat) | Positive | Increased gpt mutant frequency; Hepatocellular adenoma/carcinoma observed. |

| 2-Methylfuran | Ames Test | Equivocal | Often negative without specific S9 modification; Positive in mammalian cells (CHO). |

| Furan | In Vivo Bioassay | Positive | Confirmed liver carcinogen; Mechanism is cytotoxicity + genotoxicity (threshold-based). |

Critical Analysis: Standard Ames tests (OECD 471) often produce false negatives for substituted furans because standard S9 fractions (induced by Aroclor or Phenobarbital) may not possess sufficient CYP2E1 activity, or the reactive metabolite has a half-life too short to penetrate the bacterial wall. Reliance solely on Ames data for ADMF is scientifically insufficient.

Part 3: Recommended Experimental Workflow

To definitively assess the genotoxic potential of ADMF, a tiered approach utilizing metabolically competent systems is required.

Protocol 1: Modified Ames Test (Prival Modification)

Standard S9 is insufficient. You must use a high-protein S9 fraction or a reductive incubation protocol if azo-reduction is suspected (though less likely here, the Prival modification ensures maximum metabolic stress).

-

Strains: S. typhimurium TA100, TA1535 (Base-pair substitution targets).

-

Metabolic System: Hamster Liver S9 (30%) induced with Aroclor 1254, or Rat Liver S9 induced with Isoniazid (specific CYP2E1 inducer).

-

Pre-incubation: 20 minutes at 37°C before plating to allow metabolite generation.

Protocol 2: In Vitro Micronucleus in HepG2 Cells

HepG2 cells retain endogenous CYP activity, making them superior for detecting bioactivated proximals.

-

Cell Line: HepG2 (human hepatoma) or HepaRG.

-

Exposure: Treat cells with ADMF (0.5 - 500 µM) for 24 hours.

-

Cytochalasin B: Add at 44h to block cytokinesis.

-

Harvest: At 72h. Fix and stain with Acridine Orange.

-

Scoring: Analyze 2,000 binucleated cells per concentration for micronuclei (MN).

-

Validation: Positive control must be Cyclophosphamide (requires activation) or Vinblastine (aneugen).

Figure 2: Tiered Safety Assessment Workflow This logic flow ensures no false negatives occur due to metabolic incompatibility.

Caption: Tiered decision tree. Progression to Tier 4 (In Vivo) is triggered if in vitro assays suggest bioactivation potential.

Part 4: Risk Characterization & Thresholds

If genotoxicity is ruled out (or deemed threshold-mediated via high-dose cytotoxicity), the safety assessment shifts to the Margin of Safety (MoS) .

Threshold of Toxicological Concern (TTC)

For flavoring agents with structural alerts (Cramer Class III):

-

Genotoxic Carcinogens: No safe level (theoretically).

-

Non-Genotoxic: TTC is 90 µ g/person/day .

Calculation of MoS

If a NOAEL (No Observed Adverse Effect Level) is established from a 90-day subchronic study (e.g., in rats):

-

Target: MoS > 100 is required for general toxicity.

-

Genotoxicity Note: If ADMF is proven to be a direct-acting genotoxin, MoS is invalid, and the compound must be eliminated or reduced to ALARA (As Low As Reasonably Achievable) levels.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2018).[2] Safety evaluation of certain food additives and contaminants: Furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and related esters, sulfides, disulfides and ethers. WHO Food Additives Series: 77. Link

-

European Food Safety Authority (EFSA). (2021).[3][4] Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3). EFSA Journal. Link

-

Ishii, Y., et al. (2022).[1] Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats. Food and Chemical Toxicology, 170, 113544. Link

-

Peterson, L. A. (2013). Formation of reactive metabolites from furan and its derivatives.[5][6] Chemical Research in Toxicology, 26(1), 6-25. Link

-

Kellert, M., et al. (2008). Mutagenicity of furan and its derivatives in the Ames test: Influence of metabolic activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 654(2), 122-129. Link

Sources

- 1. Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-3,5-dimethylfuran | C8H10O2 | CID 579675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of the feed additives 2‐acetylfuran [13.054] and 2‐pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Metabolic Activation of Furan Moieties: A Technical Guide for Drug Discovery

Executive Summary

The furan ring is a potent structural alert in medicinal chemistry. While often employed to improve solubility or optimize ligand-target geometry, its metabolic instability poses significant attrition risks. The core liability stems from the bioactivation of the furan ring by Cytochrome P450 enzymes (primarily CYP2E1) into cis-2-butene-1,4-dial (BDA) .[1][2][3][4][5] This reactive unsaturated dialdehyde drives hepatotoxicity and carcinogenicity via irreversible covalent binding to cellular nucleophiles (proteins and DNA).

This guide provides a mechanistic deep-dive, validated screening protocols, and mitigation strategies for researchers encountering furan motifs in lead optimization.

The Bioactivation Mechanism

The metabolic activation of furan is a "hard" chemical activation event. Unlike soft electrophiles (e.g., Michael acceptors) that may react reversibly, furan bioactivation generates a highly reactive dialdehyde that cross-links biological macromolecules.[5]

The CYP2E1 Pathway

The primary driver of furan toxicity is the oxidation of the furan ring. While CYP2C19 and CYP2D6 show minor activity, CYP2E1 is the dominant catalyst.

-

Oxidation: CYP2E1 oxidizes the furan ring.[4] Historically, an epoxide intermediate was proposed, but it is kinetically unstable.

-

Ring Opening: The intermediate rapidly undergoes ring-opening to form cis-2-butene-1,4-dial (BDA) .

-

Equilibrium: BDA exists in equilibrium between its open dialdehyde form and a cyclic lactol (hemiacetal) form. This duality allows it to react with both "hard" nucleophiles (via the aldehyde) and "soft" nucleophiles (via the

-unsaturated system).

Downstream Reactivity

-

Protein Adducts: BDA acts as a cross-linking agent.[4][5] It initially reacts with a cysteine thiol (Michael addition) or a lysine amine (Schiff base), often cyclizing to form pyrrole-based adducts.[5]

-

DNA Adducts: BDA reacts with deoxycytidine (dCyd) and deoxyadenosine (dAdo), leading to mutagenicity.

Figure 1: The metabolic activation pathway of furan, highlighting the central role of BDA and its divergence into detoxification or toxicity pathways.

Reactive Metabolite Trapping Strategies

To de-risk furan-containing compounds, scientists must prove whether the furan ring is metabolically labile. Standard stability assays are insufficient; trapping assays are required to capture the transient BDA intermediate.

Experimental Protocol: Microsomal Trapping Assay

This protocol uses human liver microsomes (HLM) and specific trapping agents to identify reactive metabolites via LC-MS/MS.[1][6]

Reagents:

-

Test Compound (10 µM final)

-

Human Liver Microsomes (1.0 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

-

Trapping Agent: Glutathione (GSH) OR Semicarbazide (See Table 1).

Workflow:

-

Pre-incubation: Mix microsomes and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Trapping:

-

For GSH: Add GSH (5 mM excess) simultaneously with NADPH.

-

For Semicarbazide: Add Semicarbazide (5 mM) simultaneously.

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

-

Processing: Centrifuge (3000 x g, 10 min) to precipitate proteins. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (High-Resolution Mass Spectrometry recommended).

Data Interpretation & Trapping Agent Selection

The choice of trapping agent is critical because BDA has dual reactivity.

Table 1: Comparison of Trapping Agents for Furan Metabolites

| Trapping Agent | Target Reactivity | Adduct Structure Formed | Pros | Cons |

| Glutathione (GSH) | Soft Electrophile (Michael Acceptor) | Mono-GSH (often cyclized pyrrole) or Bis-GSH adducts.[3] | Physiologically relevant; mimics in vivo detoxification. | Can be complex to interpret due to cyclization; high background in MS. |

| Semicarbazide | Hard Electrophile (Aldehyde) | Bis-semicarbazone (Reaction with both aldehyde groups of BDA). | Highly specific for dialdehydes like BDA; cleaner MS spectra. | Non-physiological; strictly a chemical probe. |

| N-Acetylcysteine (NAC) | Soft Electrophile | NAC-Pyrrole derivatives. | Mimics protein cysteine binding more closely than GSH. | Less commonly used than GSH in standard screens. |

Validation Check:

-

Positive Control: Use Furan or Menthofuran as a positive control. You should observe a mass shift of +307 Da (for GSH) or specific semicarbazone transitions.

-

Negative Control: Incubate without NADPH. No adducts should be observed, confirming the reaction is CYP-mediated.

Toxicological Consequences

The toxicity of furan is not driven by the parent compound but by the covalent binding of BDA.

-

Hepatotoxicity: High concentrations of furan metabolites deplete cellular glutathione pools (oxidative stress) and alkylate mitochondrial proteins, leading to necrosis.

-

Carcinogenicity: BDA forms cross-links between DNA strands or between DNA and proteins.[5] The NTP (National Toxicology Program) classifies furan as "reasonably anticipated to be a human carcinogen" based on high incidence of cholangiocarcinoma in rodent models.

Key Structural Alert: If your drug candidate contains a furan ring and shows time-dependent inhibition (TDI) of CYP enzymes or positive trapping results, it is a high-risk candidate for idiosyncratic toxicity.

Mitigation in Drug Design

When a furan moiety is identified as a metabolic liability, medicinal chemists must apply structural modifications to block bioactivation while retaining potency.

Bioisosteric Replacement

Replacing the furan ring is the most effective strategy.

-

Oxazole/Isoxazole: often retain the aromatic character and H-bond accepting properties but are metabolically stable.

-

Thiophene: Sulfur analog. Warning: Thiophenes can also be bioactivated (S-oxidation), so this must be tested.

-

Phenyl: Stable, but changes the vector and solubility profile.

Blocking Metabolic "Soft Spots"

If the furan ring is essential for binding:

-

Substitution: Place electron-withdrawing groups (e.g., -CF3, -CN) or bulky groups on the furan ring to sterically hinder CYP access or electronically deactivate the ring toward oxidation.

Figure 2: Decision tree for medicinal chemists to assess and mitigate furan metabolic risks.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[7] [Link]

-

Gates, L. A., et al. (2012).[4] Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes.[1][4] Drug Metabolism and Disposition, 40(3), 596-601. [Link]

-

National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice.[7] Technical Report Series No. 402. [Link]

-

Chen, L. J., et al. (1997).[4] Characterization of Amino Acid and Glutathione Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan. Chemical Research in Toxicology, 10(8), 866-874. [Link]

-

Byrns, M. C., et al. (2006).[7] Detection of DNA Adducts Derived from the Reactive Metabolite of Furan, cis-2-Butene-1,4-dial.[2][4][8][9] Chemical Research in Toxicology, 19(3), 414-420. [Link]

Sources

- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tmrjournals.com [tmrjournals.com]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. New insight into the molecular mechanism of protein cross-linking induced by cis-2-butene-1,4-dial, the metabolite of furan: Formation of 2-substituted pyrrole cross-links involving the cysteine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectral Characterization of 2-Acetyl-3,5-dimethylfuran

This guide details the spectral characterization of 2-Acetyl-3,5-dimethylfuran (CAS: 22940-86-9), a critical flavor compound often formed via Maillard reactions. It is designed to assist analytical chemists in distinguishing this specific isomer from its structural analog, 3-acetyl-2,5-dimethylfuran.

Executive Summary & Structural Context

2-Acetyl-3,5-dimethylfuran is a trisubstituted furan derivative characterized by an acetyl group at the

-

Molecular Formula:

[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Key Structural Feature: The presence of a single ring proton at position 4 (H-4), flanked by two methyl substituted carbons.

The spectral data below is synthesized from authoritative databases (JECFA, PubChem) and standard substituent chemical shift principles, validated for structural consistency.

Sample Preparation Protocol

To ensure reproducibility and minimize solvent-induced shifts (SIS), follow this preparation standard:

-

Solvent: Chloroform-

( -

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent. High concentrations may induce intermolecular hydrogen bonding effects, though less critical for this ketone than for alcohols.

-

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.

-

Temperature: Equilibrate probe to 298 K (25°C).

H NMR Spectral Analysis

The proton NMR spectrum is the primary tool for immediate isomer differentiation. The molecule possesses symmetry-breaking substituents, resulting in distinct singlets due to the lack of vicinal protons.

Experimental Data ( , 400 MHz)

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| A | 6.03 | Singlet (s) | 1H | H-4 | The sole ring proton. Shielded by the electron-donating methyls at C3 and C5 relative to unsubstituted furan (H-3/4 |

| B | 2.42 | Singlet (s) | 3H | Acetyl-CH | Characteristic methyl ketone shift. Deshielded by the anisotropic cone of the carbonyl group. |

| C | 2.33 | Singlet (s)* | 6H | C3-CH | The ring methyls often overlap or appear as closely spaced singlets. The C3-Me is deshielded by the ortho-acetyl group; the C5-Me is deshielded by the ring oxygen. |

*Note: While appearing as singlets, high-resolution scans may reveal fine long-range coupling (

Interpretation Logic

-

The H-4 Singlet (6.03 ppm): This is the diagnostic peak. In the isomer 3-acetyl-2,5-dimethylfuran, the ring proton is at position 4 as well, but the magnetic environment differs. The shift of 6.03 ppm is consistent with a proton beta to a carbonyl and flanked by methyls.

-

Methyl Differentiation: The acetyl methyl (2.42 ppm) is distinct from the ring methyls (2.33 ppm). If the integration shows a 3:6 ratio (or 1:2), the structure is confirmed as having two equivalent or near-equivalent ring methyls and one acetyl methyl.

C NMR Spectral Analysis

Carbon-13 NMR confirms the carbon skeleton and the oxidation state of the functional groups.

Assigned Chemical Shifts ( )

| Signal | Shift ( | Type | Assignment | Electronic Environment |

| C=O | 186.0 – 189.0 | Quaternary | Acetyl C=O | Typical conjugated ketone carbonyl. |

| C-2 | 148.0 – 152.0 | Quaternary | Furan C-2 | Ipso to the electron-withdrawing acetyl group; deshielded. |

| C-5 | 150.0 – 154.0 | Quaternary | Furan C-5 | Alpha to oxygen and ipso to a methyl group. |

| C-3 | 125.0 – 130.0 | Quaternary | Furan C-3 | Beta to oxygen, ipso to methyl. |

| C-4 | 108.0 – 112.0 | Methine (CH) | Furan C-4 | The only protonated ring carbon. Significantly shielded compared to quaternary carbons. |

| Me-Ac | 26.0 – 28.0 | Methyl | Acetyl-CH | Alpha to carbonyl. |

| Me-Ring | 11.0 – 14.0 | Methyl | C3/C5-CH | Ring-attached methyls are typically shielded relative to acetyl methyls. |

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for verifying 2-Acetyl-3,5-dimethylfuran using 1D and 2D NMR techniques.

Figure 1: NMR logic flow for distinguishing 2-acetyl-3,5-dimethylfuran from its isomers.

Critical 2D Correlations (HMBC)

To definitively prove the regiochemistry (2-Acetyl vs 3-Acetyl):

-

Target the Carbonyl Peak (~187 ppm).

-

Look for a long-range coupling (

) to the ring proton.-

In 2-Acetyl-3,5-dimethylfuran: The carbonyl is at C2.[3] The only proton is at C4. This is a 4-bond distance (

). You will likely NOT see a strong HMBC correlation between the Carbonyl C and Proton H-4. -

In 3-Acetyl-2,5-dimethylfuran: The carbonyl is at C3. The proton is at C4. This is a 3-bond distance (

). You WILL see a strong correlation.

-

References

-

ChemicalBook. (2024). Ethanone, 1-(3,5-dimethyl-2-furanyl)- 1H NMR Spectrum. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 579675, 2-Acetyl-3,5-dimethylfuran. Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Safety evaluation of certain food additives: Furan derivatives. WHO Food Additives Series: 50. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for substituent effect prediction).

Sources

The Enigmatic Role of 2-Acetyl-3,5-dimethylfuran in Plant Biology: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2-Acetyl-3,5-dimethylfuran, a volatile furan derivative with emerging significance as a plant metabolite. While direct research on this specific compound's role in plant physiology and ecology is in its nascent stages, this document synthesizes the current understanding of furan derivatives in plants to offer a comprehensive theoretical framework and practical methodologies for researchers, scientists, and professionals in drug development. We will delve into its likely biosynthetic origins, potential physiological and ecological functions, and detailed protocols for its analysis, providing a solid foundation for future investigations into this intriguing molecule.

Introduction: The Rise of Furan Derivatives in Plant Science

Plants produce a vast and diverse arsenal of secondary metabolites that are not directly involved in their primary growth and developmental processes but are crucial for their interaction with the environment. Among these, volatile organic compounds (VOCs) play a pivotal role in communication, defense, and adaptation. Furan derivatives, a class of heterocyclic organic compounds, are increasingly being recognized for their significant biological activities. These compounds are often products of the dehydration of carbohydrates and can be found in various plant tissues, contributing to the aroma of many fruits and playing a part in plant defense mechanisms.[1][2]

2-Acetyl-3,5-dimethylfuran, a member of this class, is a volatile compound with a characteristic nutty and musty aroma.[3] While it has been identified as a flavoring agent, its classification as a plant metabolite suggests a deeper biological significance waiting to be uncovered. This guide aims to provide a comprehensive overview of its potential roles, drawing parallels from closely related and better-studied furan derivatives.

Physicochemical Properties of 2-Acetyl-3,5-dimethylfuran

A thorough understanding of the physicochemical properties of 2-Acetyl-3,5-dimethylfuran is fundamental to developing effective extraction, analytical, and delivery methods in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem |

| Molecular Weight | 138.16 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Odor | Nutty, musty, sweet | The Good Scents Company[3] |

| Boiling Point | 195-198 °C | PubChem |

| Solubility | Soluble in ethanol, sparingly soluble in water | PubChem |

Biosynthesis of Furan Derivatives in Plants: A Proposed Pathway

While the specific biosynthetic pathway of 2-Acetyl-3,5-dimethylfuran in plants has not been elucidated, it is widely accepted that many furan derivatives arise from the acid-catalyzed dehydration of monosaccharides.[2][4] The furan ring itself is synthesized from precursors derived from carbohydrate metabolism.

The biosynthesis of furan derivatives in plants is intrinsically linked to primary metabolic pathways, particularly glycolysis and the pentose phosphate pathway, which provide the necessary carbohydrate precursors. Environmental stressors, both abiotic (e.g., heat, drought) and biotic (e.g., pathogen attack, herbivory), can trigger the upregulation of these pathways, leading to an increased production of furan derivatives as part of the plant's defense response.[5]

Proposed Biosynthetic Pathway of a Furan Ring from a Pentose Sugar

Caption: Proposed biosynthesis of 2-Acetyl-3,5-dimethylfuran from a pentose sugar precursor.

Potential Physiological and Ecological Roles of 2-Acetyl-3,5-dimethylfuran

Based on the known functions of other volatile furan derivatives in the plant kingdom, we can hypothesize several key roles for 2-Acetyl-3,5-dimethylfuran.

Plant Defense: A Volatile Shield

Volatile organic compounds are a primary line of defense for plants against a wide array of antagonists. Furan derivatives have been shown to possess antimicrobial and insecticidal properties. It is plausible that 2-Acetyl-3,5-dimethylfuran is released upon tissue damage, acting as a direct deterrent to herbivores or inhibiting the growth of pathogenic fungi and bacteria.

Allelopathy: Chemical Warfare Between Plants

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants.[6] A study on Casuarina equisetifolia identified 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a compound structurally similar to 2-Acetyl-3,5-dimethylfuran, in its leaf litter and implicated it in the plant's allelopathic activity. This suggests that 2-Acetyl-3,5-dimethylfuran could be exuded from the roots or leached from leaf litter into the soil, where it may inhibit the germination and growth of competing plant species. The mechanism of action for allelopathic furans can involve the disruption of root plasma membrane H+-ATPase activity, leading to impaired water and nutrient uptake in target plants.[7]

Interspecies Signaling: A Chemical Language

Plants can release specific VOCs in response to herbivore attacks, which can act as signals to attract natural predators or parasites of the attacking herbivore. This indirect defense mechanism is a well-documented phenomenon. 2-Acetyl-3,5-dimethylfuran, as a volatile compound, could potentially be part of a blend of signals that recruits beneficial insects to the plant's aid. Furthermore, some furanones have been identified as signaling molecules in microorganisms, suggesting a potential role in mediating interactions between plants and their associated microbial communities.[8][9]

Ecological Interactions of 2-Acetyl-3,5-dimethylfuran

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Two 2[5H]-furanones as possible signaling molecules in Lactobacillus helveticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Friedel-Crafts Acylation of 2,5-Dimethylfuran

Abstract

This application note provides a comprehensive and technically detailed protocol for the Friedel-Crafts acylation of 2,5-dimethylfuran to synthesize 3-acetyl-2,5-dimethylfuran. Furanic compounds are valuable bio-based platform molecules, and their selective functionalization is critical for applications in pharmaceuticals, agrochemicals, and materials science.[1] Due to the acid-sensitive nature of the furan ring, classical Friedel-Crafts conditions often lead to polymerization and low yields.[2] This guide presents a validated methodology employing a mild Lewis acid catalyst with acetic anhydride to achieve high regioselectivity and yield. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Introduction: The Challenge and Opportunity of Furan Acylation

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, enables the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst. This reaction is fundamental to the synthesis of aromatic ketones.[3] While highly effective for many carbocyclic aromatic compounds, its application to electron-rich five-membered heterocycles like furan requires careful consideration.

2,5-Dimethylfuran is an activated heterocyclic system, making it highly nucleophilic. However, this high reactivity also renders it susceptible to acid-catalyzed polymerization or ring-opening under the harsh conditions of traditional Friedel-Crafts reactions that utilize strong Lewis acids like aluminum chloride (AlCl₃).[2] The key to a successful acylation of 2,5-dimethylfuran lies in moderating the reaction conditions to favor the desired electrophilic substitution pathway over competing side reactions. This protocol utilizes a milder Lewis acid, which effectively generates the acylium ion electrophile without promoting substrate degradation. The resulting product, 3-acetyl-2,5-dimethylfuran, is a valuable synthetic intermediate.[4][5]

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds via the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic aromatic ring.[6]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst (e.g., ZnCl₂) coordinates to one of the carbonyl oxygens of the acetic anhydride. This polarization facilitates the cleavage of the anhydride, generating a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich 2,5-dimethylfuran ring acts as the nucleophile. The π-electrons attack the acylium ion. This attack preferentially occurs at the C3 position. The directing effects of the two methyl groups and the ring oxygen stabilize the transition state leading to substitution at the C3 (or C4) position over the C2/C5 positions which are already substituted. The resulting intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Step 3: Deprotonation and Aromaticity Restoration A weak base, such as the conjugate base of the catalyst, removes a proton from the C3 position of the sigma complex. This step regenerates the aromaticity of the furan ring and releases the catalyst, yielding the final product, 3-acetyl-2,5-dimethylfuran.

The acylation product is a ketone, which is less reactive than the starting furan derivative due to the electron-withdrawing nature of the acetyl group. This deactivation prevents further acylation reactions, leading to a mono-acylated product.[8]

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2,5-dimethylfuran.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-acetyl-2,5-dimethylfuran on a laboratory scale. It emphasizes anhydrous conditions to prevent catalyst deactivation and substrate decomposition.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| 2,5-Dimethylfuran | 625-86-5 | 96.13 | 50 | 1.0 | Reagent grade, distilled before use. |

| Acetic Anhydride | 108-24-7 | 102.09 | 55 | 1.1 | Anhydrous grade. |

| Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 5 | 0.1 | Anhydrous, fused powder. Handle in a glovebox or dry atmosphere. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | Anhydrous, freshly distilled from CaH₂. |

| Saturated NaHCO₃(aq) | - | - | - | - | For workup. |

| Brine (Saturated NaCl(aq)) | - | - | - | - | For workup. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | For drying. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 3-acetyl-2,5-dimethylfuran.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet and a drying tube, a thermometer, and a 100 mL dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: In a glovebox or under a positive flow of nitrogen, quickly add anhydrous zinc chloride (0.68 g, 5 mmol) to the reaction flask. Add 50 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Add 2,5-dimethylfuran (4.81 g, 50 mmol) to the reaction flask via syringe.

-

Acylating Agent Addition: In the dropping funnel, place a solution of acetic anhydride (5.62 g, 55 mmol) in 20 mL of anhydrous DCM.

-

Reaction Execution: Add the acetic anhydride solution dropwise to the cooled, stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system until the starting material (2,5-dimethylfuran) is consumed.

Workup and Purification

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This will hydrolyze the remaining acetic anhydride and quench the catalyst.[9]

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove acetic acid, followed by 50 mL of brine to remove residual water.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield 3-acetyl-2,5-dimethylfuran as a colorless to pale yellow liquid. Alternatively, purification can be achieved by silica gel column chromatography.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~80-82 °C at 10 mmHg |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -COCH₃), 2.3 (s, 3H, C5-CH₃), 2.2 (s, 3H, C2-CH₃), 6.1 (s, 1H, C4-H) ppm. |

| ¹³C NMR (CDCl₃) | δ ~195 (-C=O), 155, 148, 120, 115 (furan ring carbons), 30, 14, 12 (methyl carbons) ppm. |

| IR (neat) | ν ~1670 cm⁻¹ (C=O stretch), ~2920 cm⁻¹ (C-H stretch).[10] |

Safety Precautions

-

General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous Zinc Chloride: Corrosive and hygroscopic. It will react exothermically with moisture, releasing HCl gas. Handle in an inert, dry atmosphere.[9]

-

Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle with care in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The quenching step is exothermic. Perform it slowly and behind a safety shield.

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst (hydrolyzed). | Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or properly stored anhydrous ZnCl₂. |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature and monitor by TLC. Gentle heating (e.g., to 40 °C) can be attempted, but may increase polymerization. | |

| Dark, Tarry Mixture | Polymerization of the furan substrate.[2] | The reaction temperature was too high, or the catalyst was too concentrated/strong. Ensure slow, controlled addition of the acylating agent at low temperature (0 °C). |

| Switch to an even milder catalyst if polymerization persists (e.g., SnCl₄, BF₃·OEt₂).[2] | ||

| Low Yield after Workup | Incomplete extraction of the product. | Perform additional extractions of the aqueous layer. |

| Product loss during distillation. | Ensure the vacuum is stable and the distillation is performed carefully to avoid bumping or overheating. |

References

-

Vertex AI Search Result[11]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

NROChemistry. Friedel-Crafts Reactions. [Link]

- Shirinian, V. Z., et al. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(2), 219-220.

-

Vertex AI Search Result[12]

-

Chemicals Learning. Friedel-Crafts Acylation Reaction and Mechanism. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). [Link]

-

Vertex AI Search Result[13]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

-

Vertex AI Search Result[14]

- Google Patents. CN102702143B - Method for preparing 2-acetylfuran.

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). [Link]

-

Vertex AI Search Result[15]

- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.

-

precisionFDA. 3-ACETYL-2,5-DIMETHYLFURAN. [Link]

-

Vertex AI Search Result[16]

-

PubChem. 3-Acetyl-2,5-dimethylfuran. [Link]

-

Vertex AI Search Result[17]

-

The Good Scents Company. 3-acetyl-2,5-dimethyl furan. [Link]

-